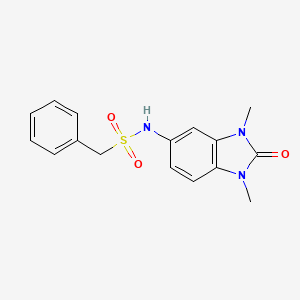![molecular formula C14H22ClNO2 B5149066 N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-2-propanamine](/img/structure/B5149066.png)
N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-2-propanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-2-propanamine, also known as carvedilol, is a beta-blocker medication used in the treatment of various cardiovascular diseases. It was first synthesized in 1987 by the pharmaceutical company Searle and was approved by the FDA in 1995. Carvedilol is a racemic mixture of two enantiomers, R-carvedilol, and S-carvedilol, with the former being the more active form.
作用機序
Carvedilol is a non-selective beta-blocker that blocks both beta-1 and beta-2 adrenergic receptors. It also has alpha-1 blocking activity. By blocking these receptors, N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-2-propanamine reduces the effects of the sympathetic nervous system on the heart and blood vessels, leading to a decrease in heart rate, blood pressure, and myocardial oxygen demand. This results in improved cardiac function and decreased workload on the heart.
Biochemical and Physiological Effects:
Carvedilol has been shown to have several biochemical and physiological effects in addition to its beta-blocking activity. It has been found to reduce oxidative stress and inflammation in the heart, improve endothelial function, and increase nitric oxide production. Carvedilol has also been shown to have antiproliferative effects on smooth muscle cells, which may contribute to its ability to prevent restenosis after angioplasty.
実験室実験の利点と制限
Carvedilol has several advantages for use in laboratory experiments. It is a well-established drug with a known mechanism of action and has been extensively studied in both animal and human models. Carvedilol is also readily available and relatively inexpensive. However, there are some limitations to its use in laboratory experiments. Carvedilol has a short half-life and may require frequent dosing in experiments. In addition, its non-selective beta-blocking activity may lead to unwanted side effects in some experimental models.
将来の方向性
There are several potential future directions for research on N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-2-propanamine. One area of interest is the development of more selective beta-blockers with improved therapeutic efficacy and fewer side effects. Another potential direction is the investigation of N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-2-propanamine's effects on other disease states, such as diabetes and neurodegenerative disorders. Additionally, the development of novel drug delivery systems for N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-2-propanamine may improve its bioavailability and therapeutic efficacy.
合成法
Carvedilol can be synthesized through a multi-step process starting from 2-chloro-6-methylphenol. The first step involves the conversion of 2-chloro-6-methylphenol to 2-chloro-6-methylphenol ether through an etherification reaction with 2-chloroethyl ethyl ether. The resulting ether is then reacted with 2-(2-bromoethoxy)ethylamine to form the intermediate, 2-(2-(2-chloro-6-methylphenoxy)ethoxy)ethylamine. This intermediate is then reduced with sodium borohydride to yield N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-2-propanamine.
科学的研究の応用
Carvedilol has been extensively studied for its therapeutic effects in various cardiovascular diseases, including heart failure, hypertension, and myocardial infarction. It has been shown to improve left ventricular function, reduce mortality, and prevent the progression of heart failure. In addition, N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-2-propanamine has been found to have antioxidant properties and can protect against oxidative stress-induced damage in the heart.
特性
IUPAC Name |
N-[2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO2/c1-11(2)16-7-8-17-9-10-18-14-12(3)5-4-6-13(14)15/h4-6,11,16H,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNZQZSTORVGQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)OCCOCCNC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(3-methoxyphenoxy)methyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5148985.png)
![N-[(3,4-dimethylphenyl)(phenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B5149000.png)
![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5149005.png)


![6-phenyl-3-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5149024.png)
![6-fluoro-1-(2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5149029.png)
![N-benzyl-3-methyl-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B5149037.png)

![3-[3-bromo-4-(diethylamino)phenyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5149057.png)
![N-[2-methyl-2-(4-morpholinyl)propyl]-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5149062.png)
![4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}-N-3-pyridinylbenzamide](/img/structure/B5149071.png)
![N-isobutyl-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5149072.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl methanesulfonate](/img/structure/B5149075.png)